molecular formula C9H9Br B156829 4-Vinylbenzyl bromide CAS No. 13368-25-7

4-Vinylbenzyl bromide

Cat. No.: B156829
CAS No.: 13368-25-7
M. Wt: 197.07 g/mol
InChI Key: VTPQLJUADNBKRM-UHFFFAOYSA-N
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Description

4-Vinylbenzyl bromide, also known as benzene, 1-(bromomethyl)-4-ethenyl-, is an organic compound with the molecular formula C9H9Br. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form various derivatives, making it useful in multiple scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl bromide can be synthesized through the bromination of 4-vinylbenzyl chloride. The process involves adding 4-vinylbenzyl chloride to a stirring suspension of lithium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds under these conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar bromination reactions but on a larger scale. The use of stabilizers such as tert-butylcatechol (TBC) is common to prevent polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylbenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

    Polymers: Various polymers with different properties based on the polymerization conditions.

    Oxidation Products: Benzoic acid derivatives.

Scientific Research Applications

4-Vinylbenzyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinylbenzyl bromide primarily involves its reactivity at the benzylic bromide position and the vinyl group. The benzylic bromide is highly reactive towards nucleophiles, allowing for various substitution reactions. The vinyl group can undergo polymerization, forming long-chain polymers. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzylic position for nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 4-Vinylbenzyl bromide is unique due to the presence of both a reactive benzylic bromide and a polymerizable vinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPQLJUADNBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348714
Record name 4-vinylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-25-7
Record name 4-vinylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (16.4 g, 103 mmol) was slowly added to a solution of triphenylphosphine (28.87 g, 110.1 mmol) in CH2Cl2 (260 mL) at 0° C. After 10 minutes, 4-vinylbenzyl alcohol (12.5 g, 93.3 mmol) was added and the reaction mixture was stirred at 0° C. for 2 h. The reaction mixture was washed with water (1×) followed by brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated in vacuo. The product was triturated with petroleum ether (3×), and the ethereal solution was concentrated in vacuo. The residue was purified by flash chromatography (hexanes) to afford 4-vinyl-benzyl bromide (6.23 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.45 (m, 4H), 6.72 (dd, 1H), 5.77 (d, 1H), 5.28 (d, 1H), 4.50 (s, 2H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
28.87 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?

A: this compound is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in this compound acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.

Q2: How does the reactivity of this compound compare to similar compounds containing selenium or sulfur?

A: Research indicates that this compound exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from this compound, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing this compound.

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